2-Chloro-6-(isopropylthio)benzimidamide
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Overview
Description
2-Chloro-6-(isopropylthio)benzimidamide is a chemical compound with the molecular formula C10H13ClN2S and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an isopropylthio group, and a benzimidamide core structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzimidamide with isopropylthiol in the presence of a suitable catalyst and under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 2-Chloro-6-(isopropylthio)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(isopropylthio)benzimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzimidamide core can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
2-Chloro-6-(isopropylthio)benzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(isopropylthio)benzimidamide involves its interaction with specific molecular targets. The chloro and isopropylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(methylthio)benzimidamide
- 2-Chloro-6-(ethylthio)benzimidamide
- 2-Chloro-6-(tert-butylthio)benzimidamide
Comparison
2-Chloro-6-(isopropylthio)benzimidamide is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs.
Biological Activity
2-Chloro-6-(isopropylthio)benzimidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This compound features a benzimidamide core with a chloro substituent and an isopropylthio group, which may influence its solubility and interaction with biological targets.
Chemical Structure and Properties
The unique structure of this compound enhances its electrophilic character due to the presence of the chloro group, while the isopropylthio moiety may affect its reactivity and biological interactions. The compound's physicochemical properties are crucial for its biological activity, as they determine how it interacts with cellular components.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism of action is thought to involve interference with essential cellular processes or enzymatic pathways related to bacterial growth and survival.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary findings suggest that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. The specific mechanisms are not yet fully elucidated but may involve the disruption of cancer cell proliferation through various pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have been used to assess binding affinities quantitatively. Modifications to the compound's structure can significantly alter these binding profiles, which is critical for optimizing therapeutic efficacy.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-4-(methylthio)benzimidamide | Contains a methylthio group instead of isopropylthio | May exhibit different solubility and reactivity |
2-Amino-6-(isopropylthio)benzimidamide | Contains an amino group instead of a chloro group | Potentially enhanced biological activity due to amino functionality |
2-Chloro-5-(isobutylthio)benzimidamide | Substituted with an isobutylthio group | Variation in steric hindrance affecting reactivity |
The presence of both a chloro substituent and an isopropylthio group in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidamides, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells, highlighting its potential as a chemotherapeutic agent.
- Binding Affinity Studies : Investigations into the binding affinities of this compound with target proteins revealed promising results that could lead to the development of targeted therapies.
Properties
Molecular Formula |
C10H13ClN2S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-chloro-6-propan-2-ylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C10H13ClN2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H3,12,13) |
InChI Key |
ZOGBGBDYSXHOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=CC=C1)Cl)C(=N)N |
Origin of Product |
United States |
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